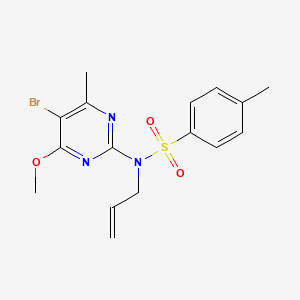![molecular formula C21H14Cl2F6N4O B11672172 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672172.png)
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氯-N-[2-氯-5-(三氟甲基)苯基]-5-苯基-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-2-甲酰胺是一种复杂的 有机化合物,以其独特的结构特征和在各个科学领域中的潜在应用而闻名。该化合物以多个卤素原子和三氟甲基的 存在为特征,这些特征使其具有独特的化学性质。
准备方法
合成路线和反应条件
3-氯-N-[2-氯-5-(三氟甲基)苯基]-5-苯基-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-2-甲酰胺的合成通常涉及 多步有机反应。一种常见的方法包括在受控条件下,将合适的起始原料(如取代的苯胺和嘧啶)进行缩合。反应条件通常 涉及使用催化剂、溶剂以及特定的温度和压力设置,以确保所需的产物形成。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇或连续流动工艺。使用自动化反应器并精确控制反应参数对于 实现高产率和纯度至关重要。此外,还采用重结晶、色谱和蒸馏等提纯技术来分离最终产物。
化学反应分析
反应类型
3-氯-N-[2-氯-5-(三氟甲基)苯基]-5-苯基-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-2-甲酰胺会发生各种化学 反应,包括:
氧化: 该化合物可以用强氧化剂氧化,导致形成相应的氧化物。
还原: 还原反应可以用还原剂(如氢化铝锂)进行,导致形成还原的衍生物。
取代: 化合物中的卤素原子可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾或三氧化铬。
还原: 无水溶剂中的氢化铝锂或硼氢化钠。
取代: 在碱的存在下,胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生氧化物,而取代反应可能 产生各种取代的衍生物。
科学研究应用
3-氯-N-[2-氯-5-(三氟甲基)苯基]-5-苯基-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-2-甲酰胺在科学研究中有多种 应用:
化学: 用作合成更复杂分子的构建块。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 由于其独特的结构特征,被探索为药物开发的候选药物。
工业: 用于开发农用化学品和其他工业产品。
作用机制
该化合物的作用机制涉及其与特定分子靶标和途径的相互作用。卤素原子和三氟甲基的存在增强了其对靶蛋白和 酶的结合亲和力。这种相互作用会导致生物途径的调节,从而产生各种治疗效果。
相似化合物的比较
类似化合物
氟嘧菌胺: 一种具有类似结构特征和农业应用的化合物。
三氟甲基吡啶衍生物: 具有三氟甲基的化合物,表现出类似的化学性质和应用。
属性
分子式 |
C21H14Cl2F6N4O |
|---|---|
分子量 |
523.3 g/mol |
IUPAC 名称 |
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H14Cl2F6N4O/c22-12-7-6-11(20(24,25)26)8-14(12)31-19(34)17-16(23)18-30-13(10-4-2-1-3-5-10)9-15(21(27,28)29)33(18)32-17/h1-8,13,15,30H,9H2,(H,31,34) |
InChI 键 |
MAZGPUSOKNODDW-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672092.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B11672106.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11672108.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672113.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11672118.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11672120.png)
![2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11672124.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672128.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672135.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11672139.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672142.png)
![(4Z)-1-(4-bromophenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11672156.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672158.png)
